4-(1-Methylcyclopropyl)benzonitrile

Physicochemical Property Process Chemistry Purification

4-(1-Methylcyclopropyl)benzonitrile (CAS 1379262-63-1) is a para-substituted benzonitrile derivative with the molecular formula C11H11N and a molecular weight of 157.21 g/mol. It is characterized by a 1-methylcyclopropyl group attached to the phenyl ring, which introduces distinct steric and electronic properties compared to unsubstituted or linearly alkyl-substituted analogs.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
Cat. No. B13940506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylcyclopropyl)benzonitrile
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H11N/c1-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3
InChIKeyVWWKGTHQCJVTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methylcyclopropyl)benzonitrile: A Sterically-Defined Benzonitrile Building Block for Pharmaceutical R&D and Chemical Synthesis


4-(1-Methylcyclopropyl)benzonitrile (CAS 1379262-63-1) is a para-substituted benzonitrile derivative with the molecular formula C11H11N and a molecular weight of 157.21 g/mol . It is characterized by a 1-methylcyclopropyl group attached to the phenyl ring, which introduces distinct steric and electronic properties compared to unsubstituted or linearly alkyl-substituted analogs. This compound is primarily utilized as a synthetic intermediate and a building block in medicinal chemistry for the development of more complex pharmaceutical agents .

Building block type Sterically-defined para-substituted benzonitrile with 1-methylcyclopropyl group
Functional handle Nitrile group supports downstream reduction to primary amine
Workflow context Supports medicinal chemistry library synthesis and process chemistry development

The Quantitative Risk of Substituting 4-(1-Methylcyclopropyl)benzonitrile with Simpler Benzonitrile Analogs


Generic substitution with closely related analogs like 4-cyclopropylbenzonitrile is not risk-free due to quantifiable differences in physical properties that directly impact synthetic handling and formulation. The presence of the methyl group on the cyclopropyl ring in 4-(1-Methylcyclopropyl)benzonitrile alters key parameters such as boiling point and density compared to its non-methylated counterpart . These differences can lead to changes in reaction kinetics, purification requirements, and final product specifications if an analog is used without process re-optimization, making direct interchange a source of significant variability in research and production workflows.

Target: 4-(1-Methylcyclopropyl)benzonitrile
Substitute: 4-Cyclopropylbenzonitrile
Physical property differences may shift distillation behavior and require process re-optimization
Density variation may alter formulation volume calculations and solution preparation workflows
Absence of methyl group on cyclopropyl ring alters steric profile in downstream synthetic steps

Quantitative Differentiation Guide for 4-(1-Methylcyclopropyl)benzonitrile vs. Key Analogs


Reduced Boiling Point Compared to 4-Cyclopropylbenzonitrile: Impact on Distillation and Processing

4-(1-Methylcyclopropyl)benzonitrile exhibits a notably lower boiling point than its direct analog 4-cyclopropylbenzonitrile. This difference is critical for purification processes like distillation, where a lower boiling point can translate to reduced energy costs and potentially less thermal degradation of sensitive products .

Boiling Point
Data to verify
258 °C vs 261.1 °C (Δ 3.1 °C lower)
Supports distillation method selection
Standard atmospheric pressure (760 mmHg)
Physicochemical Property Process Chemistry Purification

Lower Density vs. 4-Cyclopropylbenzonitrile: Significance for Formulation and Solution Handling

The density of 4-(1-Methylcyclopropyl)benzonitrile is measurably lower than that of 4-cyclopropylbenzonitrile. This physical difference is a critical parameter in formulation science and large-scale chemical handling, where accurate density values are essential for volumetric dosing, solution preparation, and predicting miscibility/stability profiles [1].

Density
Reported
1.06 vs 1.09 g/cm³ (Δ 0.03 g/cm³ lower)
Supports formulation volume calculation
Standard temperature conditions as reported
Physicochemical Property Formulation Material Handling

Distinct Synthetic Utility as a Precursor to 4-(1-Methylcyclopropyl)benzylamine

A key differentiator for 4-(1-Methylcyclopropyl)benzonitrile is its validated use as a direct precursor to 4-(1-Methylcyclopropyl)benzylamine via nitrile reduction. This transformation is a standard and high-yielding reaction that provides access to a sterically unique benzylamine scaffold, which is not accessible from the non-nitrile analog 4-cyclopropylbenzene .

Synthetic Versatility
Class-level inference
Nitrile → primary amine via LiAlH₄ reduction
Supports benzylamine library synthesis
Reduction method context; yield to verify
Synthetic Chemistry Building Block Drug Discovery

Strategic Application Scenarios for 4-(1-Methylcyclopropyl)benzonitrile Based on Quantifiable Differentiation


Process Development Requiring Precise Thermal Control

In synthetic route scouting where distillation is the preferred purification method, the quantifiably lower boiling point of 4-(1-Methylcyclopropyl)benzonitrile (258 °C) compared to 4-cyclopropylbenzonitrile (261.1 °C) makes it the superior choice. This 3.1 °C difference can be used to optimize distillation parameters for better separation of close-boiling impurities, reduce energy consumption, or minimize thermal stress on the product .

Large-Scale Formulation and Solubility Screening

For liquid formulation and high-throughput solubility assays, the distinct density of 1.06 g/cm³ for 4-(1-Methylcyclopropyl)benzonitrile versus 1.09 g/cm³ for 4-cyclopropylbenzonitrile provides a critical data point. This allows formulators to accurately calculate mass-to-volume conversions, predict phase behavior in mixtures, and select the correct compound for achieving target concentrations, especially when dosing accuracy is paramount .

Synthesis of Sterically-Hindered Benzylamine Libraries

Medicinal chemistry programs aiming to explore chemical space around the benzylamine pharmacophore can leverage 4-(1-Methylcyclopropyl)benzonitrile as a key starting material. Its proven transformation into 4-(1-methylcyclopropyl)benzylamine provides access to a unique, sterically-defined building block that is difficult to access through other synthetic routes, making it a compound of choice for generating diverse, patentable lead series .

Analytical Method Development and Reference Standard Qualification

In analytical chemistry, the ability to differentiate structurally similar impurities or analogs is crucial. The specific combination of physicochemical properties (boiling point, density) of 4-(1-Methylcyclopropyl)benzonitrile allows it to serve as a well-characterized reference standard for developing robust HPLC or GC methods. The compound's unique property fingerprint can be used to ensure method specificity and system suitability when separating it from close analogs like 4-cyclopropylbenzonitrile .

Application
Selection Property
Validation Focus
Distillation-based purification
Boiling point differentiation
Distillation parameter optimization
Liquid formulation development
Density specification
Mass-to-volume conversion accuracy
Benzylamine scaffold synthesis
Nitrile reduction capability
Amine library diversification
Analytical method development
Physicochemical property profile
HPLC/GC method specificity
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